molecular formula C10H15N7S B12271537 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B12271537
M. Wt: 265.34 g/mol
InChI Key: GNLSRLCBTLMOJR-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the triazole and thiadiazole rings followed by their coupling with a piperazine derivative. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Coupling reactions: Coupling of the triazole and thiadiazole rings with piperazine using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. These could include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It could modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    DNA/RNA interaction: The compound might interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    1,2,5-thiadiazole: A basic thiadiazole ring structure that shares some reactivity with the target compound.

Uniqueness

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of triazole and thiadiazole rings in a single molecule, which can confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C10H15N7S

Molecular Weight

265.34 g/mol

IUPAC Name

3-[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C10H15N7S/c1-15-10(11-8-12-15)7-16-2-4-17(5-3-16)9-6-13-18-14-9/h6,8H,2-5,7H2,1H3

InChI Key

GNLSRLCBTLMOJR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CCN(CC2)C3=NSN=C3

Origin of Product

United States

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